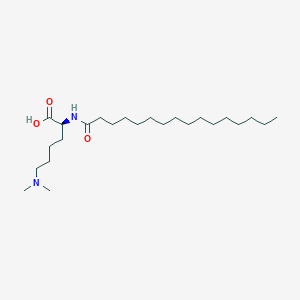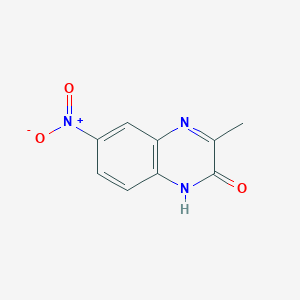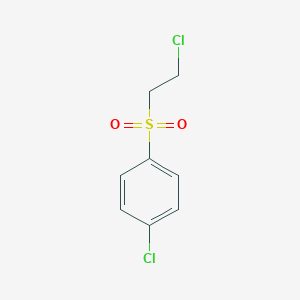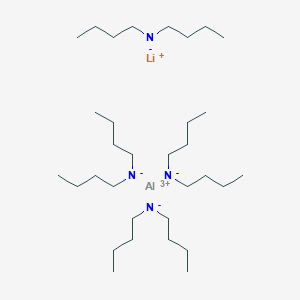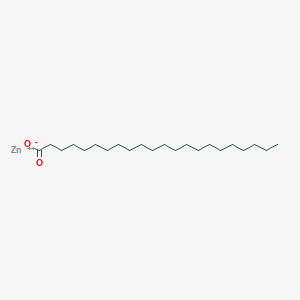
Docosanoic acid, zinc salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanoic acid, zinc salt, basic, also known as behenic acid zinc salt, is a chemical compound that is widely used in scientific research. It is a white, odorless powder that is soluble in water and other polar solvents. This compound has been found to have various biochemical and physiological effects, making it a useful tool for researchers in many fields.
Mécanisme D'action
The exact mechanism of action of Docosanoic acid, zinc salt, basic acid zinc salt is not fully understood. However, it is believed that the compound works by disrupting the cell membranes of microorganisms, leading to their death. It may also work by modulating the immune system or by interacting with other cellular components.
Effets Biochimiques Et Physiologiques
Behenic acid zinc salt has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. It has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory conditions. Additionally, Docosanoic acid, zinc salt, basic acid zinc salt has been found to have moisturizing and conditioning effects on the skin and hair.
Avantages Et Limitations Des Expériences En Laboratoire
Behenic acid zinc salt has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use. Behenic acid zinc salt may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions of the experiment. Additionally, the compound may interact with other chemicals in the experiment, leading to unexpected results.
Orientations Futures
There are several potential future directions for research on Docosanoic acid, zinc salt, basic acid zinc salt. One area of interest is its potential use in the development of new antimicrobial agents. Another area of interest is its potential use in the development of new skin and hair care products. Additionally, further research is needed to fully understand the mechanism of action of Docosanoic acid, zinc salt, basic acid zinc salt and its effects on the immune system.
Applications De Recherche Scientifique
Behenic acid zinc salt has been used in many scientific research applications. It has been found to have antimicrobial properties, making it useful in studies of bacterial and fungal infections. It has also been used in studies of skin and hair care products, as it has been found to have moisturizing and conditioning properties. Additionally, Docosanoic acid, zinc salt, basic acid zinc salt has been used in studies of the immune system, as it has been found to have immunomodulatory effects.
Propriétés
Numéro CAS |
16529-65-0 |
|---|---|
Nom du produit |
Docosanoic acid, zinc salt, basic |
Formule moléculaire |
C22H43O2Zn+ |
Poids moléculaire |
405 g/mol |
Nom IUPAC |
zinc;docosanoate |
InChI |
InChI=1S/C22H44O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
Clé InChI |
IJQXGKBNDNQWAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Autres numéros CAS |
93028-34-3 16529-65-0 |
Numéros CAS associés |
112-85-6 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




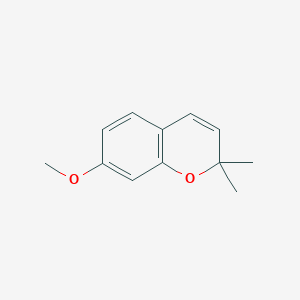



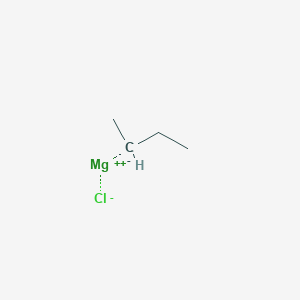
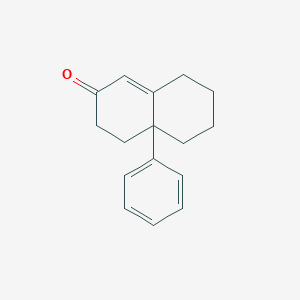
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
